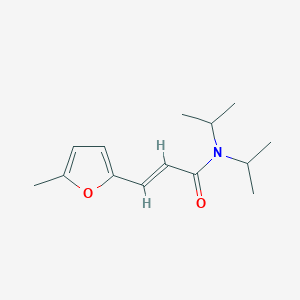![molecular formula C18H22N2O3S B5821177 N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide, also known as MMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMB belongs to the class of N-methylamides and has a molecular formula of C15H18N2O3S2.
作用機序
The mechanism of action of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide is not fully understood, but studies suggest that it may act on multiple targets in the body. N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to inhibit the activity of histone deacetylase enzymes, which play a role in the regulation of gene expression. Furthermore, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects:
N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to have various biochemical and physiological effects in animal models. Studies have shown that N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide can reduce the levels of inflammatory cytokines and oxidative stress markers in the body. Additionally, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to inhibit the growth and proliferation of cancer cells and protect neurons from oxidative stress-induced damage. Moreover, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One advantage of using N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its potential therapeutic applications in various fields of scientific research. Additionally, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to have low toxicity and good stability in aqueous solutions. However, one limitation of using N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide. One area of interest is the development of more efficient synthesis methods for N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide and its potential therapeutic applications. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide in animal models and humans. Furthermore, research is needed to explore the potential use of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide involves the reaction between mesityl chloride and N-methylsulfonyl-2-nitrobenzamide. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide.
科学的研究の応用
N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in various fields of scientific research. In particular, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has shown promise as an anti-inflammatory agent, a cancer therapeutic, and a neuroprotective agent. Studies have shown that N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammation in animal models. Additionally, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Moreover, N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide has been found to protect neurons from oxidative stress and prevent neurodegeneration in animal models of Parkinson's disease.
特性
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-(2,4,6-trimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-12-10-13(2)17(14(3)11-12)19-18(21)15-8-6-7-9-16(15)20(4)24(5,22)23/h6-11H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZORLKZXYCSPIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)

![N-(tert-butyl)-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5821120.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)
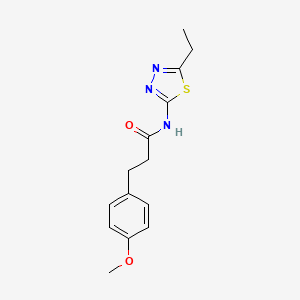

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)
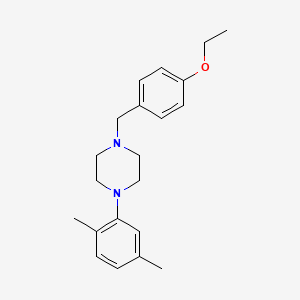
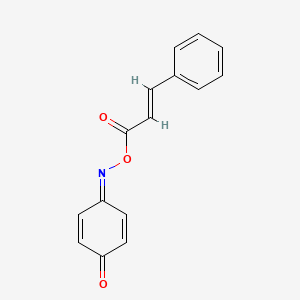
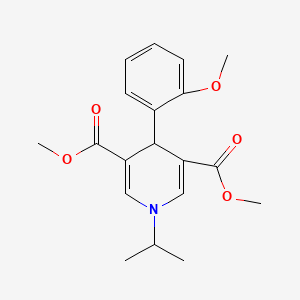
![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)
